molecular formula C14H18BrNO3S B578341 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one CAS No. 1247885-06-8

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one

Cat. No.: B578341
CAS No.: 1247885-06-8
M. Wt: 360.266
InChI Key: OGLJPDCEBNTHAD-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 3rd position, and a tosyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,3-dimethylbutan-2-one and an amine.

    Bromination: The bromine atom is introduced at the 5th position of the piperidine ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Tosylation: The tosyl group is attached to the nitrogen atom of the piperidine ring using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Reducing agents (e.g., sodium borohydride) in solvents such as methanol or tetrahydrofuran.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized piperidine derivatives.

Scientific Research Applications

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and tosyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-tosylpiperidin-4-one: Lacks the bromine atom at the 5th position.

    5-Bromo-3,3-dimethylpiperidin-4-one: Lacks the tosyl group on the nitrogen atom.

    5-Bromo-1-tosylpiperidin-4-one: Lacks the methyl groups at the 3rd position.

Uniqueness

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is unique due to the combination of the bromine atom, tosyl group, and methyl groups, which can influence its chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1-(4-methylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c1-10-4-6-11(7-5-10)20(18,19)16-8-12(15)13(17)14(2,3)9-16/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLJPDCEBNTHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C(C2)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728758
Record name 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247885-06-8
Record name 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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